molecular formula C13H13Cl3O5 B14727216 3-(2,4,5-Trichlorophenoxy)propane-1,2-diyl diacetate CAS No. 5000-63-5

3-(2,4,5-Trichlorophenoxy)propane-1,2-diyl diacetate

Cat. No.: B14727216
CAS No.: 5000-63-5
M. Wt: 355.6 g/mol
InChI Key: HSYXGVVMQJQPBX-UHFFFAOYSA-N
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Description

3-(2,4,5-Trichlorophenoxy)propane-1,2-diyl diacetate is a chemical compound with the molecular formula C13H13Cl3O5 and a molecular weight of 355.602 g/mol . This compound is known for its unique structure, which includes a trichlorophenoxy group attached to a propane-1,2-diyl diacetate backbone. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 3-(2,4,5-Trichlorophenoxy)propane-1,2-diyl diacetate typically involves the esterification of 2,4,5-trichlorophenol with propane-1,2-diol diacetate. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid. The process involves the following steps:

Chemical Reactions Analysis

3-(2,4,5-Trichlorophenoxy)propane-1,2-diyl diacetate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2,4,5-Trichlorophenoxy)propane-1,2-diyl diacetate involves its interaction with specific molecular targets. The trichlorophenoxy group is known to interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

3-(2,4,5-Trichlorophenoxy)propane-1,2-diyl diacetate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of the trichlorophenoxy group with the propane-1,2-diyl diacetate backbone, which imparts distinct chemical and biological properties.

Properties

CAS No.

5000-63-5

Molecular Formula

C13H13Cl3O5

Molecular Weight

355.6 g/mol

IUPAC Name

[2-acetyloxy-3-(2,4,5-trichlorophenoxy)propyl] acetate

InChI

InChI=1S/C13H13Cl3O5/c1-7(17)19-5-9(21-8(2)18)6-20-13-4-11(15)10(14)3-12(13)16/h3-4,9H,5-6H2,1-2H3

InChI Key

HSYXGVVMQJQPBX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(COC1=CC(=C(C=C1Cl)Cl)Cl)OC(=O)C

Origin of Product

United States

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